Product packaging for Mytatrienediol(Cat. No.:CAS No. 5108-94-1)

Mytatrienediol

Cat. No.: B1677601
CAS No.: 5108-94-1
M. Wt: 316.4 g/mol
InChI Key: OOVXZFCPCSVSEM-NADOGSGZSA-N
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Description

Overview of Steroidal Compounds in Contemporary Chemical and Biological Research

Steroidal compounds constitute a significant class of biologically active molecules characterized by a core structure of four interconnected carbon rings. These compounds are integral to numerous physiological processes in animals, plants, and fungi, including hormone regulation, immune defense, and membrane transport. openaccesspub.orgmdpi.com The fundamental steroid nucleus, known as gonane, is a 17-carbon skeleton with a specific cyclopentanoperhydrophenanthrene ring system. mdpi.combritannica.com Variations in attached groups, their positions, and the configuration of the steroid nucleus lead to a vast diversity of structures, resulting in remarkable differences in biological activities. britannica.com

Initial research into steroids focused on endogenous hormones such as cortisone (B1669442) and testosterone (B1683101), which paved the way for their therapeutic applications. mdpi.com Over the past few decades, the scope of steroid research has expanded considerably, driven by the need for new bioactive compounds. mdpi.com This includes the exploration of steroids from diverse sources, including marine organisms, fungi, and medicinal plants, leading to the discovery of novel structures with a wide array of biological properties. mdpi.com Contemporary research highlights the potential of steroids and their derivatives in addressing global health challenges, including their investigation for anticancer, antimicrobial, antidiabetic, anti-inflammatory, and immunomodulatory effects. openaccesspub.orgmdpi.commdpi.comacs.org Advances in analytical techniques, such as NMR spectroscopy and mass spectrometry, have been crucial in the identification and structural elucidation of these compounds. mdpi.com Furthermore, the steroid core serves as a versatile scaffold for structural modifications, leading to the development of numerous semi-synthetic steroid derivatives with potential biological activity. mdpi.com The rigidity and lipophilicity of steroidal molecules contribute to their ability to penetrate biological membranes and bind to specific receptors, making them attractive scaffolds in drug discovery. acs.org

Historical Trajectory and Initial Academic Investigations of Mytatrienediol

This compound, also known by developmental code name SC-6924 and former tentative brand names Manvene and Anvene, is a synthetic steroidal estrogen ether derived from estriol (B74026). wikipedia.orgwikipedia.org Its chemical name is 3-methoxy-16α-methylestra-1,3,5(10)-triene-16β,17β-diol. wikipedia.orgebm-journal.org Research into this compound commenced in the late 1950s. wikipedia.orgwikipedia.org

Initial academic investigations into this compound focused on its metabolic effects in humans. A study conducted under controlled conditions in the late 1950s examined the effects of this compound in patients. oup.comoup.com This research investigated its impact on calcium metabolism, specifically observing a marked decrease in urinary calcium excretion and an improvement in calcium balance following administration. oup.comoup.com This effect was attributed to decreased calciuria rather than enhanced intestinal absorption of calcium. oup.comoup.com The reduction in urinary calcium excretion was noted to persist for a period after the cessation of medication. oup.comoup.com

Further historical research explored this compound's potential in treating bone conditions such as multiple myeloma, metastatic bone disease, and osteoporosis, with some observed effectiveness in relieving bone pain. wikipedia.orgsci-hub.seresearchgate.net It was also investigated for its potential role in treating atherosclerosis and improving serum lipid profiles, aiming to reduce the risk of myocardial infarction. wikipedia.orgebm-journal.org Early studies characterized this compound as a weakly estrogenic compound. wikipedia.orgoup.comoup.com

Positioning this compound within Current Endocrine and Metabolic Research Paradigms

This compound is positioned within the context of endocrine research due to its classification as a synthetic steroidal estrogen and an estrogen ether. wikipedia.orgwikipedia.org Although developed in the late 1950s and never commercially marketed, its investigation highlights the historical interest in synthetic estrogens for various therapeutic purposes. wikipedia.org

Its study in the context of calcium metabolism and bone health places it within metabolic research paradigms. The observed effects on decreasing urinary calcium excretion and improving calcium balance are relevant to understanding the influence of certain compounds on mineral homeostasis. oup.comoup.com While this compound itself did not reach the market, the research conducted on it contributed to the broader understanding of how steroidal compounds can impact endocrine and metabolic pathways. The exploration of synthetic compounds with modified structures, like this compound (a derivative of estriol with a methyl ether and a methyl group), reflects ongoing efforts in medicinal chemistry to develop agents with specific pharmacological profiles within the endocrine system. wikipedia.orgwikipedia.org The historical research on this compound also provides context for the development of other synthetic estrogens and related compounds investigated for conditions like atherosclerosis and bone diseases. wikipedia.orgwikipedia.orgwikipedia.org

The study of this compound's effects on serum lipids also aligns with metabolic research concerning cardiovascular risk factors. wikipedia.orgebm-journal.org Although results regarding its impact on cholesterol were described as equivocal in one study, it did show a significant reduction in mean cholesterol levels. ebm-journal.org This historical investigation contributes to the larger body of research exploring the complex interplay between steroidal compounds, lipid metabolism, and cardiovascular health.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O3 B1677601 Mytatrienediol CAS No. 5108-94-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5108-94-1

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(8R,9S,13S,14S,16S,17R)-3-methoxy-13,16-dimethyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol

InChI

InChI=1S/C20H28O3/c1-19-9-8-15-14-7-5-13(23-3)10-12(14)4-6-16(15)17(19)11-20(2,22)18(19)21/h5,7,10,15-18,21-22H,4,6,8-9,11H2,1-3H3/t15-,16-,17+,18-,19+,20+/m1/s1

InChI Key

OOVXZFCPCSVSEM-NADOGSGZSA-N

SMILES

CC12CCC3C(C1CC(C2O)(C)O)CCC4=C3C=CC(=C4)OC

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@]([C@@H]2O)(C)O)CCC4=C3C=CC(=C4)OC

Canonical SMILES

CC12CCC3C(C1CC(C2O)(C)O)CCC4=C3C=CC(=C4)OC

Appearance

Solid powder

Other CAS No.

5108-94-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Mytatrienediol;  Manvene;  Anvene;  SC-6924;  SC 6924;  SC6924; 

Origin of Product

United States

Chemical Identity and Synthetic Principles of Mytatrienediol

Rigorous Nomenclature and Stereochemical Assignment of Mytatrienediol

The chemical naming and stereochemical details are fundamental to understanding this compound.

This compound has been assigned a systematic IUPAC name reflecting its chemical structure. One accepted IUPAC name is (8R,9S,13S,14S,16S,17R)-3-methoxy-13,16-dimethyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol. wikipedia.orghodoodo.commedkoo.com It is also known by several synonyms in chemical and research contexts. These include Manvene, Anvene, and the developmental code name SC-6924. wikipedia.orghodoodo.commedkoo.comchemexpress.cndrugfuture.comchembk.comcas.orgchemspider.com Another chemical name used is 3-Methoxy-16-methyl-1,3,5(10)-estratriene-16β,17β-diol. drugfuture.comcas.org

NameType
This compoundCommon Name
ManveneSynonym
AnveneSynonym
SC-6924Developmental Code
3-Methoxy-16-methyl-1,3,5(10)-estratriene-16β,17β-diolChemical Name
16α-methyl-16β-epiestriol 3-methyl etherChemical Name
16β-hydroxy-16α-methylestradiol 3-methyl etherChemical Name
wikipedia.orghodoodo.commedkoo.comdrugfuture.comchembk.comcas.orgchemspider.com

This compound is classified as a synthetic steroidal estrogen. wikipedia.orghodoodo.commedkoo.comdrugfuture.comwikipedia.orgdharmapedia.netnucleos.comgoogle.comgoogle.comwikipedia.orgiiab.mewikidoc.orgiiab.menews-medical.net It is specifically described as an estrogen ether. wikipedia.orghodoodo.commedkoo.com Structurally, it is a derivative of estriol (B74026) and is identified as the 3-methyl ether of 16α-methyl-16β-epiestriol. wikipedia.orgwikipedia.org The compound contains the characteristic estrane (B1239764) steroid skeleton, which features an aromatic A-ring. immunotech.cz It is also categorized as a 16β-hydroxy steroid due to the configuration of the hydroxyl group at position 16. ebi.ac.uk

Methodologies for Chemical Synthesis of this compound

The synthesis of this compound primarily involves the chemical modification of related steroidal compounds.

This compound is derived from estriol. wikipedia.orghodoodo.commedkoo.comwikipedia.org Estriol is a naturally occurring estrane steroid with hydroxyl groups at the C3, C16α, and C17β positions. wikipedia.orgwikipedia.org The synthesis of this compound involves modifications to the estriol structure, specifically the addition of a methyl group at the 16 position and methylation of the hydroxyl group at the 3 position. A patent by Tyner (US 2949476) from 1960 to Searle is referenced for its preparation. drugfuture.com

While specific detailed advanced or chemo-enzymatic synthetic routes for this compound are not extensively described in the provided sources, chemical synthesis methodologies for complex molecules like steroids often involve multi-step processes utilizing various reagents and reaction conditions to achieve specific structural and stereochemical outcomes. The derivation from a complex precursor like estriol suggests a synthetic pathway involving targeted functional group transformations.

Analytical Characterization Techniques in this compound Research

Various analytical techniques are employed to confirm the identity, purity, and structural integrity of this compound. Standard methods for characterizing organic compounds, particularly steroids, are applicable.

Techniques commonly used in the characterization of chemical compounds include mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and ultraviolet (UV) analysis. google.comgoogle.comchromatographyonline.compsu.eduresearchgate.net Chromatographic methods such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are utilized for assessing purity and separating mixtures. google.comgoogle.com Melting point determination is a fundamental technique for characterizing crystalline solids. drugfuture.comchembk.comcas.orggoogle.comdss.go.th this compound has been reported to have a melting point of 179-181°C. drugfuture.comchembk.comcas.org Optical rotation measurement is important for confirming the stereochemistry of chiral molecules like steroids; this compound has an optical rotation ([α]D20) of +71° in dioxane. drugfuture.comchembk.com Sublimation behavior can also be observed for this compound, yielding small rods and prisms around 160°C. dss.go.th Purity levels, typically exceeding 98%, are determined through analytical methods. hodoodo.commedkoo.com

PropertyValueUnitSolventTemperature (°C)
Melting Point179-181°C--
Optical Rotation+71°Dioxane20
drugfuture.comchembk.comcas.orgdss.go.th

Chromatographic Methodologies for Compound Isolation and Purity Assessment

Chromatographic techniques are widely utilized for the isolation and purification of this compound from synthesis mixtures or other complex samples, as well as for assessing its purity. Various forms of chromatography are applicable. High-performance liquid chromatography (HPLC) and liquid chromatography (LC) are standard methods for purification and quantitative analysis. google.com Silica gel column chromatography is another technique employed for the purification of organic compounds. google.comgoogle.com Thin-layer chromatography (TLC) is also mentioned as a method for both purification and quantitative analysis. google.comdss.go.th These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase, allowing for the isolation of the target compound and the separation of impurities. Purity assessment using chromatographic methods is a common practice in chemical analysis. google.comgoogle.com Affinity chromatography, which relies on specific binding interactions, represents another approach for isolation google.com.

Spectroscopic Approaches for Structural Confirmation

Spectroscopic methods play a vital role in confirming the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful tools for elucidating molecular structures. google.comiiab.megoogle.com NMR provides information about the hydrogen and carbon frameworks of the molecule. IR spectroscopy helps identify the functional groups present. Mass spectrometry provides the molecular weight and fragmentation pattern, aiding in the confirmation of the compound's identity. These spectroscopic techniques, often used in combination, provide comprehensive data to confirm that the synthesized or isolated compound matches the expected structure of this compound.

Quantitative Analytical Frameworks for Compound Identification

Quantitative analysis of this compound involves determining the amount or concentration of the compound in a sample. A range of analytical techniques can be employed for this purpose. Mass spectrometry is listed as a method for quantitative analysis. google.com Ultraviolet (UV) analysis and colorimetric analysis are also mentioned as quantitative techniques. google.com Chromatographic methods such as HPLC and TLC, when coupled with appropriate detectors, can be used for quantitative determination by comparing the peak areas or intensities to calibration standards. google.comdss.go.th NMR analysis can also be applied for quantitative purposes under suitable conditions. google.com Additionally, autoradiography is listed as a technique for quantitative analysis, particularly in conjunction with chromatographic methods, which may be relevant if the compound is labeled with a radioisotope for certain studies. google.comgoogle.com

Mechanistic Dissection of Mytatrienediol S Biological Actions

Estrogenic Modulatory Capacities of Mytatrienediol

This compound's primary biological activities stem from its nature as an estrogenic compound, interacting with and activating estrogen receptors to elicit cellular responses.

Characterization of its Weak Estrogenic Profile

This compound, also known as Manvene, was initially characterized in preclinical animal studies as a compound with weak estrogenic activity. oup.comwikipedia.org It was developed with the intent of leveraging beneficial metabolic effects while minimizing the potent hormonal side effects associated with stronger estrogens. oup.com However, subsequent clinical trials in humans revealed that this compound produced significant estrogenic side effects, including feminization and gynecomastia in male patients, which were comparable to those caused by other estrogens like ethinylestradiol. wikipedia.org This discrepancy between preclinical and clinical findings ultimately precluded its further development and use. wikipedia.org

Molecular Interactions with Estrogen Receptor Subtypes and Ligand Binding Dynamics

The physiological functions of estrogens are primarily mediated by two main intracellular estrogen receptor subtypes, alpha (ERα) and beta (ERβ), which are encoded by separate genes (ESR1 and ESR2, respectively). nih.govwikipedia.org These receptors are members of the nuclear receptor superfamily and function as ligand-activated transcription factors. nih.govnih.gov Both ERα and ERβ are composed of several domains, including a highly conserved DNA-binding domain and a ligand-binding domain (LBD). nih.gov

Downstream Signaling Cascades Initiated by Estrogen Receptor Activation

Upon ligand binding and dimerization, the this compound-estrogen receptor complex initiates downstream signaling through two principal pathways:

Direct Genomic Signaling: This is the classical pathway where the activated receptor complex translocates into the nucleus. nih.gov There, it binds directly to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. wikipedia.orgnih.gov This binding event recruits a cascade of co-activator or co-repressor proteins, leading to the modulation of gene transcription and subsequent changes in protein synthesis that drive the cellular response. nih.gov

Non-Genomic Signaling: Estrogens can also elicit rapid cellular effects through non-genomic pathways. This can involve estrogen receptors located at the cell membrane or within the cytoplasm. nih.gov Activation of these receptors can trigger rapid intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, which in turn can influence cellular processes and even modulate the activity of nuclear transcription factors. mdedge.comyoutube.com It is through these signaling cascades that this compound would exert its estrogenic effects on various target tissues.

Influence of this compound on Mineral Homeostasis and Bone Biology

A significant focus of the clinical investigation into this compound was its effect on mineral metabolism, particularly its influence on calcium and strontium. oup.comnih.gov The compound was studied for its potential therapeutic effects in conditions characterized by bone pain and mineral loss, such as osteoporosis, multiple myeloma, and metastatic bone disease. wikipedia.orgnih.gov

Regulation of Urinary Calcium Excretion Mechanisms

The table below summarizes the effect of this compound on the average daily urinary calcium excretion in a patient before and during treatment.

Effect of this compound on Urinary Calcium Excretion

Study Period Treatment Average Urinary Calcium (mg/24 hours)
Control None 207

Data derived from a metabolic study on Patient 1. oup.com

Comparative Studies on Strontium Metabolism and Excretion

To further elucidate its effects on bone mineral metabolism, studies were conducted using radiostrontium (Sr85) as a tracer, as strontium metabolism often parallels that of calcium. oup.com The research revealed that during this compound administration, the urinary excretion of Sr85 decreased significantly. oup.comdeepdyve.com This reduction in strontium excretion closely mirrored the observed decrease in urinary calcium, indicating a consistent estrogen-like action on bone and mineral metabolism. oup.com The cumulative excretion of intravenously administered Sr85 was considerably lower during the treatment phase compared to the control phase across multiple patients. oup.com

The following table presents comparative data on the cumulative urinary excretion of Sr85 over several days in three patients, both before (control) and during this compound therapy.

Comparative Cumulative Urinary Excretion of Radiostrontium (Sr85)

Patient Study Period Cumulative Sr85 Excretion (% of dose)
Patient 1 Control 24.0
During this compound 12.0
Patient 2 Control 17.5
During this compound 10.0
Patient 3 Control 18.0

Data derived from metabolic studies following intravenous administration of the Sr85 tracer. oup.com

Elucidation of Non-Specific Bone Effects Analogous to Estrogen Action

This compound demonstrates a significant influence on bone metabolism, exhibiting effects that parallel those of estrogen, primarily through the inhibition of bone resorption. nih.govnih.gov This action is particularly crucial in conditions characterized by excessive bone demineralization. The compound's mechanism involves curtailing the effects of parathyroid hormone (PTH), a key regulator of calcium and phosphate (B84403) levels. wikipedia.orgnih.gov PTH typically stimulates bone resorption to release calcium into the bloodstream. wikipedia.orgyoutube.com this compound counteracts this process, thereby reducing the rate at which bone is broken down.

The term "non-specific" in this context refers to the fact that this compound's bone-protective effects are not necessarily mediated through the same classical estrogen receptor pathways that estradiol (B170435) utilizes. Estrogen is a well-established regulator of bone metabolism, and its deficiency is a primary cause of osteoporosis. nih.govyoutube.com It directly and indirectly suppresses bone remodeling and resorption. nih.govclinician.com this compound achieves a similar outcome—the preservation of bone mass—by interfering with the PTH-driven stimulation of osteoclasts, the cells responsible for bone breakdown. youtube.comnih.gov By inhibiting osteoclast activity, this compound helps to mitigate the loss of bone mineral density.

Systemic Hormonal Regulation and Endocrine Gland Interaction

This compound's biological activity extends to systemic hormonal regulation, with a pronounced impact on the pituitary gland and its interaction with other endocrine pathways.

A primary systemic effect of this compound is the inhibition of pituitary gland function. Specifically, it suppresses the secretion of gonadotropins, which include luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.gov These hormones are pivotal in regulating the function of the gonads (testes and ovaries). The suppression of gonadotropin release is a characteristic feature of estrogenic compounds and is fundamental to this compound's mechanism of action. By downregulating the production of these pituitary hormones, this compound effectively reduces the stimulus for sex hormone production in the gonads.

The inhibition of pituitary gonadotropin secretion by this compound initiates a cascade of effects on other endogenous hormonal pathways. The reduced levels of LH and FSH lead to decreased synthesis and secretion of gonadal steroids, such as testosterone (B1683101) in males and estrogen in females. This alteration in the hormonal environment is a key factor in the compound's observed effects in hormone-sensitive tissues and conditions. This interaction highlights the intricate relationship between the hypothalamic-pituitary-gonadal axis and the broader endocrine system.

Investigational Role in Cellular Processes Associated with Neoplastic Conditions

This compound has been investigated for its potential to modulate cellular processes in the context of certain cancers, particularly those that are hormone-sensitive, such as multiple myeloma and prostate carcinoma.

In multiple myeloma, a malignancy of plasma cells residing in the bone marrow, this compound's potential utility is hypothesized to be linked to its effects on the bone microenvironment. nih.govnih.govmdpi.com Multiple myeloma is often characterized by extensive bone destruction, which is a significant cause of morbidity. frontiersin.org The growth and proliferation of myeloma cells are heavily dependent on the supportive niche provided by the bone marrow microenvironment. nih.govfrontiersin.orgmdpi.com

This compound's ability to inhibit bone resorption may alter this supportive microenvironment, making it less conducive to tumor growth. frontiersin.org By suppressing osteoclast activity, it can help to mitigate myeloma-associated bone disease. nih.gov This disruption of the "vicious cycle" of bone destruction and tumor expansion is a key therapeutic strategy in multiple myeloma. nih.gov The table below summarizes the key cellular and molecular interactions within the bone marrow microenvironment that are relevant to multiple myeloma progression.

Component of Bone Marrow MicroenvironmentRole in Multiple Myeloma ProgressionPotential Impact of this compound
Osteoclasts Mediate bone resorption, releasing growth factors that support myeloma cell proliferation. nih.govInhibition of osteoclast activity, reducing bone breakdown and the release of tumor-promoting factors.
Bone Marrow Stromal Cells (BMSCs) Secrete cytokines (e.g., IL-6) that promote myeloma cell survival and proliferation. nih.govAlteration of the microenvironment may indirectly affect BMSC signaling.
Extracellular Matrix (ECM) Provides structural support and adhesion sites for myeloma cells. mdpi.comReduced bone turnover may alter the composition and structure of the ECM.

The investigation of this compound in prostate carcinoma is based on the well-established hormone-dependent nature of this disease. The growth of many prostate cancers is driven by androgens, and androgen deprivation therapy is a cornerstone of treatment. mdpi.com this compound's mechanism in this context is primarily attributed to its systemic hormonal effects.

By inhibiting pituitary gonadotropin secretion, this compound leads to a reduction in testicular androgen production, thereby depriving prostate cancer cells of their primary growth stimulus. This mode of action is conceptually similar to that of other hormonal therapies used in prostate cancer. Research into its cellular mechanisms focuses on how the reduction in androgen receptor signaling, as a consequence of lower androgen levels, leads to the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death). researchgate.net The induction of cellular senescence, a state of irreversible growth arrest, is another potential anti-proliferative mechanism that can be triggered by hormonal therapies in prostate cancer. researchgate.netnih.gov

Modulation of Hypercalcemia and Hypercalciuria in Disease Models

Research into the effects of this compound on elevated blood and urine calcium levels has demonstrated its potential to modulate calcium metabolism. While comprehensive studies in specific preclinical disease models of hypercalcemia and hypercalciuria are limited in the available scientific literature, a notable clinical investigation provides significant insights into the compound's actions in patients with conditions often associated with disordered calcium balance, such as metastatic bone disease and multiple myeloma.

Detailed Research Findings

In a metabolic study involving patients with various neoplastic diseases affecting bone, the administration of this compound led to a significant reduction in urinary calcium levels. For instance, in one patient, the average daily urinary calcium excretion decreased from a control value of 207 mg to 67 mg after 15 days of treatment with this compound. oup.com This effect was observed to persist for a considerable period, with the decrease in calciuria lasting for up to thirty days after the cessation of treatment. oup.com

The study further explored the dynamics of calcium and strontium metabolism to elucidate the mechanism of action of this compound. It was observed that the urinary excretion of radiostrontium (Sr85), which serves as a marker for calcium pathways, paralleled the decrease in urinary calcium excretion during this compound treatment. oup.com This finding suggests that the compound's effect is on the renal handling of divalent cations.

Interestingly, while this compound significantly reduced spontaneous urinary calcium excretion, it did not appear to alter the retention of infused calcium, as demonstrated by calcium tolerance tests. oup.com This suggests that the primary action of this compound is on the basal mechanisms of renal calcium handling rather than on the capacity to manage an acute calcium load.

The table below summarizes the effect of this compound on urinary calcium excretion in a representative patient from the study. oup.com

Treatment PhaseAverage Daily Urinary Calcium Excretion (mg)
Control Period 207
This compound Treatment (Day 15) 67

The observed reduction in urinary calcium excretion without a corresponding increase in intestinal absorption points towards a primary effect of this compound on bone resorption and/or renal tubular reabsorption of calcium. By decreasing the rate of bone breakdown, less calcium would be released into the bloodstream and subsequently filtered by the kidneys, leading to lower urinary calcium levels.

Advanced Methodological Frameworks in Mytatrienediol Research

In Vitro and Cell-Based Experimental Designs

In vitro and cell-based assays are fundamental tools for characterizing the biological activity of a compound. These experimental designs allow for the investigation of molecular interactions and cellular responses in a controlled environment.

Utilization of Cellular Systems for Receptor Binding and Gene Expression Studies

Cellular systems are crucial for understanding how a compound like Mytatrienediol might interact with its molecular targets and influence cellular function.

Receptor Binding Assays: These assays are designed to measure the affinity of a ligand for its receptor. For a compound with a steroidal structure like this compound, a primary target for investigation would likely be the estrogen receptors (ERα and ERβ). Competitive binding assays, often using a radiolabeled or fluorescently tagged natural ligand such as estradiol (B170435), are employed to determine the binding affinity (typically expressed as Ki or IC50 values) of the test compound. Such studies would elucidate whether this compound can bind to estrogen receptors and with what potency.

Gene Expression Studies: Upon binding to a nuclear receptor like the estrogen receptor, a ligand can modulate the transcription of target genes. To study these effects, researchers utilize techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) to measure changes in the expression of specific estrogen-responsive genes. On a broader scale, microarray analysis or RNA sequencing (RNA-seq) can provide a global view of the changes in the transcriptome of cells treated with the compound, revealing the full spectrum of genes regulated by this compound.

Biochemical Assays for Enzyme Kinetics and Pathway Analysis

Biochemical assays are essential for determining if a compound interacts with enzymes and for mapping its influence on metabolic pathways.

Enzyme Kinetics: These studies investigate the effect of a compound on the rate of enzyme-catalyzed reactions. By measuring reaction velocities at various substrate and compound concentrations, researchers can determine if the compound acts as an inhibitor or an activator of a specific enzyme. Key parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) are determined to characterize the nature of the enzymatic modulation. For this compound, enzymes involved in steroid metabolism would be of particular interest.

Pathway Analysis: This involves a broader look at the effects of a compound on entire metabolic or signaling pathways. Techniques like metabolomics can be used to analyze changes in the levels of various metabolites in cells or tissues following treatment with the compound. This data can then be used to infer which pathways are perturbed. For instance, the influence of this compound on steroid hormone synthesis or catabolism pathways could be investigated.

Morphological and Immunochemical Approaches in Cellular Characterization

These methods provide visual evidence of a compound's effect on cell structure and the localization of specific proteins.

Morphological Analysis: Microscopic examination of cells treated with a compound can reveal changes in cell shape, size, and subcellular organization. Techniques such as phase-contrast microscopy, differential interference contrast microscopy, and fluorescence microscopy are used to observe these changes. Morphological alterations can be indicative of various cellular processes, including cell proliferation, differentiation, or apoptosis.

Immunochemical Approaches: Immunocytochemistry is a technique that uses antibodies to visualize the location of specific proteins within a cell. This can be used to determine if a compound like this compound alters the expression levels or subcellular localization of its target receptors (e.g., estrogen receptors) or other proteins of interest. Confocal microscopy is often employed for high-resolution imaging of these protein distributions.

Computational Chemistry and In Silico Approaches

Computational methods are powerful tools for predicting and explaining the interactions of a molecule with its biological targets at an atomic level.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

These in silico techniques provide insights into the binding of a ligand to its receptor.

Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies would be performed with the crystal structure of the estrogen receptor to predict its binding mode and to estimate the binding affinity. The results can help to understand the structural basis of its potential activity and to identify key amino acid residues involved in the interaction.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. By simulating the movements of atoms in the complex, researchers can assess the stability of the predicted binding pose from docking studies and gain a more detailed understanding of the intermolecular interactions. MD simulations can also reveal conformational changes in the receptor upon ligand binding.

Theoretical Implications and Future Research Trajectories of Mytatrienediol Studies

Contributions to Established Theories of Steroid Hormone Action and Receptor Biology

Mytatrienediol's classification as a synthetic steroidal estrogen positions it within the framework of established theories of steroid hormone action, which primarily involve binding to intracellular estrogen receptors (ERs), typically ERα and ERβ. nucleos.comwikidoc.org The interaction of estrogens with ERs triggers a cascade of events, including receptor translocation to the nucleus, dimerization, and binding to estrogen response elements (EREs) on DNA, modulating gene expression. wikidoc.org Alternatively, estrogens can exert rapid, non-genomic effects through membrane-associated ERs or G protein-coupled estrogen receptor (GPER). wikidoc.org

Studies characterizing this compound, particularly those noting it as a "weak" estrogen in preclinical models compared to its observed clinical estrogenic side effects, suggest a complex interaction profile with ERs. nucleos.com This complexity can contribute to refining the understanding of how structural variations in synthetic estrogens influence their binding affinity, receptor subtype selectivity, and the recruitment of co-regulators, ultimately affecting the balance between genomic and non-genomic signaling pathways. wikidoc.org The differential effects observed could imply tissue-specific receptor distribution or the involvement of distinct downstream signaling cascades not fully captured by initial "weak estrogen" characterizations.

Illustrative Table: Comparative Estrogenic Activity

CompoundPreclinical CharacterizationObserved Clinical Effects (in men)Implication for Theory
Estradiol (B170435)Potent EstrogenSignificant Estrogenic EffectsConfirms classical ER pathway dominance
This compoundWeak EstrogenNoticeable Estrogenic Side EffectsSuggests complex/tissue-specific mechanisms
ClomestroneWeak EstrogenMinimal Feminization (reported)Highlights structural impact on activity

Reinforcement and Refinement of Bone Metabolism and Mineral Homeostasis Theories

Research into this compound included investigations into its effects on bone metabolism and its potential to treat bone conditions like osteoporosis. nucleos.com Studies indicated that this compound could decrease urinary calcium excretion and improve calcium balance. Furthermore, effectiveness was observed in alleviating bone pain in patients with multiple myeloma and metastatic bone disease.

These findings reinforce the established understanding of estrogen's crucial role in maintaining bone mineral density and regulating calcium homeostasis. The observed reduction in urinary calcium excretion aligns with the known effects of estrogens on calcium reabsorption in the kidneys and their indirect influence on calcium-regulating hormones. The positive impact on bone pain further supports the involvement of estrogen signaling in bone remodeling and the modulation of pain pathways associated with bone pathologies. Studies on this compound contribute to refining theories by providing data on the skeletal effects of a specific synthetic estrogen, potentially highlighting nuances in how different estrogenic compounds influence bone turnover markers and clinical outcomes.

Illustrative Table: Effects on Calcium Metabolism

Study ParameterControl GroupThis compound TreatmentImplication for Theory
Urinary Calcium ExcretionHigherDecreasedSupports estrogen role in calcium retention
Calcium BalanceNegative/NeutralImprovedReinforces estrogen impact on bone health

This compound as a Model Compound for Investigating Synthetic Estrogen Mechanistic Complexity

This compound serves as a valuable model compound for dissecting the intricate mechanisms of synthetic estrogens. Its structural similarity to other synthetic estrogens, such as Clomestrone, which reportedly has a similar drug profile but with potentially less feminization, allows for comparative mechanistic studies. The discrepancy between this compound's preclinical "weak" estrogen classification and the observation of notable estrogenic side effects in clinical trials underscores the challenges in predicting the full pharmacological profile of synthetic compounds based solely on initial in vitro or basic in vivo assays. nucleos.com

Investigating this compound's interaction with different ER subtypes, its metabolic fate, and its influence on various signaling pathways can provide critical data to build more sophisticated models for predicting the activity and potential side effects of novel synthetic estrogens. Its study highlights the importance of considering factors beyond simple receptor binding affinity, such as tissue-specific metabolism, the recruitment of diverse co-regulators, and potential interactions with non-ER mediated pathways, in understanding the full mechanistic complexity of synthetic estrogen action.

Identification of Unresolved Mechanistic Questions and Hypotheses for Further Research

The research on this compound, particularly the unexpected clinical observations, brings to light several unresolved mechanistic questions. The primary question revolves around the divergence between its preclinical characterization as a weak estrogen and the manifestation of noticeable estrogenic side effects in clinical studies. nucleos.com This raises hypotheses regarding:

Differential Receptor Activation: Does this compound exhibit differential activity at ERα and ERβ compared to endogenous estrogens or other synthetic estrogens, leading to a distinct pattern of gene expression?

Tissue-Specific Metabolism: Is this compound metabolized differently in various tissues, resulting in active metabolites that contribute to observed effects in target tissues while the parent compound appears weak in standard assays?

Non-Genomic Signaling: Does this compound preferentially activate non-genomic signaling pathways, which might not be fully captured in traditional assays focusing on nuclear receptor activity, leading to unexpected outcomes? wikidoc.org

Co-regulator Recruitment: Does this compound binding to ERs lead to a unique conformation that recruits a different profile of co-activators or co-repressors compared to other estrogens, influencing tissue-specific responses? wikidoc.org

Interaction with Other Pathways: Are there significant interactions between this compound and other signaling pathways beyond the classical estrogen receptor pathway that contribute to its observed effects?

Future research should aim to address these questions using advanced molecular and cellular techniques to fully elucidate this compound's mechanism of action at a detailed level.

Q & A

Basic Research Questions

Q. How can researchers synthesize Mytatrienediol with high purity, and what analytical techniques are critical for validating its structural integrity?

  • Methodological Answer : Synthesis should follow protocols optimized for sterol derivatives, including stepwise oxidation and purification via column chromatography. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-performance liquid chromatography (HPLC) for purity assessment. Ensure detailed documentation of reagents (e.g., solvent grades, catalyst sources) and calibration standards for reproducibility .

Q. What experimental designs are recommended for characterizing this compound’s physicochemical properties (e.g., solubility, stability) under varying conditions?

  • Methodological Answer : Use a factorial design to test solubility in polar/nonpolar solvents and stability under thermal, UV, and pH gradients. For stability studies, employ accelerated degradation protocols with LC-MS monitoring. Include negative controls (e.g., inert solvents) and triplicate measurements to account for variability. Statistical analysis (e.g., ANOVA) should validate significance thresholds .

Q. How should researchers design in vitro assays to screen this compound’s bioactivity while minimizing false positives?

  • Methodological Answer : Prioritize cell-based assays (e.g., cytotoxicity, enzyme inhibition) with established positive/negative controls (e.g., IC₅₀ comparisons). Use dose-response curves and time-kill assays to differentiate specific effects from background noise. Validate findings with orthogonal methods (e.g., fluorescence microscopy for membrane interaction) and report statistical power calculations .

Q. What ethical considerations are critical when conducting animal studies to evaluate this compound’s pharmacokinetics?

  • Methodological Answer : Follow institutional guidelines for humane endpoints, sample sizes justified by power analysis, and blinding protocols to reduce bias. Document anesthesia, euthanasia methods, and compliance with ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines. Include ethical approval codes in publications .

Advanced Research Questions

Q. How can contradictions in this compound’s reported bioactivity across studies be systematically resolved?

  • Methodological Answer : Apply the principal contradiction framework: identify conflicting datasets (e.g., divergent IC₅₀ values) and isolate variables (e.g., cell line specificity, assay conditions). Conduct meta-analyses to weight evidence by study quality (e.g., sample size, controls). Replicate key experiments under standardized protocols to resolve ambiguity .

Q. What strategies optimize this compound’s synthetic yield while minimizing byproduct formation?

  • Methodological Answer : Use design of experiments (DOE) to model reaction parameters (e.g., temperature, catalyst loading). Response surface methodology (RSM) can identify optimal conditions. Characterize byproducts via tandem mass spectrometry (MS/MS) and adjust purification steps (e.g., gradient elution in HPLC) .

Q. How can isotopic labeling (e.g., ¹⁴C) elucidate this compound’s metabolic pathways in mammalian systems?

  • Methodological Answer : Synthesize ¹⁴C-labeled this compound via precursor-directed biosynthesis. Track metabolite distribution using autoradiography and LC-MS. Compare isotopic enrichment in tissues/plasma over time. Use compartmental modeling to estimate absorption/distribution rates .

Q. What integrative approaches reconcile this compound’s transcriptomic effects with its observed phenotypic outcomes?

  • Methodological Answer : Combine RNA-seq data with phenotypic screening (e.g., high-content imaging). Apply pathway enrichment analysis (e.g., Gene Ontology) to link gene clusters to cellular responses. Validate hypotheses using CRISPR knockouts or small-molecule inhibitors of implicated targets .

Methodological Frameworks

  • For Experimental Design : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypothesis-driven studies .
  • For Data Contradictions : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions .
  • For Reproducibility : Adhere to MIAME (Minimum Information About a Microarray Experiment) or MIAPE (Minimum Information About a Proteomics Experiment) standards for data reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.